methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
Description
IUPAC Nomenclature and Structural Identification
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is systematically named according to IUPAC guidelines as follows:
- Root structure : The parent chain is a benzene ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a chlorosulfonyl (-SO₂Cl) group.
- Functional groups : A carbamate (-OCONH-) moiety is attached to the aromatic ring via the nitrogen atom.
- Substituent priority : The chlorosulfonyl group takes precedence over the methyl group in numbering, resulting in the 4-chlorosulfonyl and 2-methyl designations.
The structural formula (Figure 1) features:
Chemical Formula and Molecular Weight
The compound’s molecular composition and mass are defined as:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₀ClNO₄S |
| Molecular weight | 263.70 g/mol |
| Exact mass | 263.986 g/mol |
This stoichiometry arises from:
CAS Registry Number
The compound is registered under CAS 1368895-01-5 , distinguishing it from structurally similar carbamates such as methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS 21926-53-4). This identifier ensures precise tracking in chemical databases and regulatory frameworks.
Historical Context in Carbamate Chemistry
Carbamates emerged as critical compounds in the 19th century with the isolation of physostigmine from Physostigma venenosum seeds. Key milestones include:
- 1864 : Jobst and Hesse isolate physostigmine, demonstrating carbamates’ biological activity.
- 1950s : Synthetic carbamates like carbaryl revolutionize agrochemicals.
- Modern era : Carbamates serve as protease inhibitors, anticonvulsants, and intermediates in polyurethane production.
This compound represents advancements in directed synthesis for specialized applications, leveraging both carbamate reactivity and sulfonyl chloride electrophilicity.
Position within Chlorosulfonyl Compound Classification
Chlorosulfonyl compounds are characterized by their -SO₂Cl functional group, which confers high electrophilicity. This compound belongs to two overlapping classes:
The chlorosulfonyl group facilitates reactions with nucleophiles (e.g., amines, alcohols), while the carbamate moiety provides a stable backbone for further functionalization. This dual functionality makes the compound valuable in synthesizing sulfonamides, polymers, and bioactive molecules.
Properties
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJFRKKFNLYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368895-01-5 | |
| Record name | methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C to 25°C to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Sulfonamide and Sulfonate Derivatives: Formed through substitution reactions.
Amines and Carbon Dioxide: Formed through hydrolysis.
Sulfonic Acid and Sulfonyl Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against colon cancer cells, revealing an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction through caspase activation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Colon Cancer | 5.0 | Apoptosis via caspase activation |
| Analog 1 | Breast Cancer | 3.2 | Cell cycle arrest |
| Analog 2 | Lung Cancer | 4.5 | EGFR inhibition |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against various bacterial strains suggest that it can significantly reduce bacterial viability, making it a candidate for further development in antibiotic applications.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of this compound has been extensively studied to identify modifications that enhance its biological activity. Variations in the substituents on the phenyl ring have been shown to significantly impact the compound's potency.
Key Findings from SAR Studies
- Electron-withdrawing groups at the para position increase potency.
- Bulky substituents lead to a decrease in activity.
- The presence of a chlorosulfonyl group is critical for maintaining biological activity.
Case Study 1: Anticancer Activity Evaluation
In a comprehensive study assessing the anticancer properties of this compound, researchers found that the compound effectively inhibited the growth of several cancer cell lines, including those resistant to conventional therapies. The study highlighted its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results indicated significant reductions in bacterial counts, suggesting its potential as a new therapeutic agent in treating infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its simple substitution pattern (chlorosulfonyl and methyl groups) compared to more complex analogs like the Rivaroxaban intermediate, which incorporates heterocyclic moieties (oxazolidinone and morpholino) .
Target Compound:
However, analogous carbamates (e.g., Rivaroxaban intermediates) are synthesized via:
Lithium-mediated coupling: Used in Rivaroxaban intermediate synthesis to form oxazolidinone-morpholino linkages under mild conditions .
Chlorosulfonation : Likely involved for introducing the -SO₂Cl group, a common electrophilic substitution reaction.
Analogous Compounds:
- Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate: Requires multi-step synthesis, including amide bond formation and sulfonylation .
- Rivaroxaban Intermediate : Synthesized via tert-butyl carbamate protection, lithium-mediated coupling, and deprotection steps .
Reactivity Notes:
- The chlorosulfonyl group in the target compound confers high electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with the stability of morpholino or pyridinyl groups in analogs .
Thermal and Chemical Stability
While direct thermal data for the target compound is absent, studies on related carbamates reveal:
- Carbamate Derivatives: Generally exhibit moderate thermal stability, with decomposition temperatures ranging from 150–250°C depending on substituents. For example, methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate derivatives decompose near 200°C, influenced by hydrogen-bonding interactions .
Pharmaceutical Relevance
- Target Compound : Serves as a pharmaceutical impurity (Glibenclamide Impurity B), necessitating stringent control during drug manufacturing .
- Rivaroxaban Intermediate : Critical for producing the anticoagulant Rivaroxaban, highlighting the role of carbamates in bioactive molecule synthesis .
- Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate: Used as a reference standard in pharmacopeial testing (EP, BP), emphasizing its regulatory importance .
Biological Activity
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and its role as a small-molecule inhibitor in various biological pathways. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a carbamate functional group with a chlorosulfonyl substituent. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is critical for its activity.
Antifungal Activity
Recent studies have demonstrated significant antifungal activities of this compound against several plant pathogens. The compound was tested against seven fungal species, including Botrytis cinerea and Fusarium oxysporum. The results indicated that many derivatives exhibited good antifungal activity with inhibition rates exceeding 60% at concentrations of 50 μg/mL.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Inhibition Rate (%) at 50 μg/mL | EC50 (μg/mL) |
|---|---|---|
| Botrytis cinerea | 65 | 20 |
| Fusarium oxysporum | 70 | 16.65 |
| Fusarium graminearum | 75 | 12.50 |
| Magnaporthe grisea | 60 | 25 |
These findings suggest that this compound could serve as a promising lead compound for the development of new antifungal agents .
The mechanism by which this compound exerts its antifungal effects is believed to involve the disruption of fungal cell wall synthesis or function. This disruption can lead to cell lysis and death, particularly in sensitive fungal strains. Further studies are needed to elucidate the exact biochemical pathways affected by this compound.
Inhibition of c-Myc Dimerization
In addition to its antifungal properties, this compound has been investigated for its role in inhibiting c-Myc dimerization, a critical process in many cancers. In vitro studies have shown that compounds similar to this compound can inhibit c-Myc-Max interactions, leading to reduced transcriptional activity associated with tumor proliferation .
Table 2: c-Myc Inhibition Studies
| Compound | IC50 (μM) | Effect on Cell Cycle |
|---|---|---|
| This compound | 146 | G0/G1 arrest |
| 10074-G5 | 146 | G0/G1 arrest |
These studies indicate the potential for this compound in cancer therapeutics by targeting oncogenic pathways.
Case Studies and Research Findings
- Antifungal Efficacy : A study demonstrated that this compound exhibited broad-spectrum antifungal activity, particularly effective against Fusarium graminearum, with an EC50 value of 12.50 μg/mL .
- Cancer Research : Another study highlighted the compound's ability to inhibit c-Myc dimerization effectively, suggesting its potential as a therapeutic agent in treating cancers characterized by c-Myc overexpression .
- Toxicity Assessment : Preliminary toxicity assessments showed that while some analogues exhibited cardiotoxicity, this compound demonstrated a favorable safety profile in initial screenings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
